The specific conditions for synthesis may vary, but the general approach emphasizes careful extraction and purification to isolate this compound from complex mixtures found in marine organisms .
The molecular structure of Aplysinamisine III is characterized by the presence of brominated aromatic rings, typical of bromotyrosine derivatives. Its molecular formula is , and it features several functional groups that contribute to its biological activity:
Spectroscopic data support the identification of these features, providing insights into the compound's reactivity and potential interactions with biological systems .
Aplysinamisine III participates in various chemical reactions typical of alkaloids, including:
These reactions are essential for understanding how Aplysinamisine III might interact with other molecules within a biological context, potentially affecting its efficacy as an antimicrobial agent .
The mechanism of action of Aplysinamisine III has been linked to its ability to disrupt microbial cell membranes. This disruption is likely due to its amphipathic nature, allowing it to insert into lipid bilayers and compromise membrane integrity. Studies suggest that:
Aplysinamisine III has several promising applications in scientific research and medicine:
Ongoing research aims to explore these applications further, particularly in drug development contexts where resistance to existing treatments poses significant challenges .
The isolation of brominated tyrosine derivatives from marine organisms traces back to 1913, when Mörner first identified dibromotyrosine in coral species [1] [8]. However, significant progress began in 1967, when Sharma and Burkholder isolated two foundational bromotyrosine alkaloids—2,6-dibromo-4-acetamide-4-hydroxycyclohexadienone (1) and a dimethoxyketal (2)—from the marine sponges Verongia fistularis and Verongia cauliformis (now reclassified as Aplysina spp.) [1] [8]. This discovery ignited interest in marine sponges as reservoirs of structurally unique alkaloids. By 2023, over 280 bromotyrosine-derived alkaloids had been documented, exhibiting diverse bioactivities such as antimicrobial, anticancer, and antiviral properties [1]. Early structural elucidations relied on nuclear magnetic resonance (NMR) and X-ray crystallography, revealing intricate biosynthetic transformations of tyrosine units through halogenation, oxidation, and dimerization [6] [8].
Table 1: Milestones in Bromotyrosine Alkaloid Research
Year | Discovery | Significance | Source Organism |
---|---|---|---|
1913 | Isolation of dibromotyrosine | First marine bromotyrosine derivative | Corals |
1967 | Identification of dibromo-acetamide cyclohexadienone (1) | Revived interest in sponge alkaloids | Verongia fistularis/cauliformis |
1972 | Characterization of aeroplysinin-1 | First 1,2-dihydroarene-1,2-diol structure | Aplysina aerophoba |
2000s | Discovery of bastadins and psammaplins | Macrocyclic derivatives with drug potential | Ianthella and Psammaplysilla spp. |
Aplysina cauliformis (row pore rope sponge) is a demosponge inhabiting shallow Caribbean reefs at depths of 2–50 m [2] [5]. Its taxonomic reclassification—from Verongia cauliformis to Aplysina—underscores the chemotaxonomic importance of bromotyrosine alkaloids in defining sponge phylogeny [7]. This sponge exhibits two morphotypes: branching erect forms (brown/pink) and encrusting purple variants [2]. Notably, A. cauliformis is a prolific producer of brominated alkaloids, including aplysinamisine III, which accumulate in specialized spherulous cells as chemical defenses against predators like hermit crabs (Paguristes puncticeps) [2] [10]. The sponge’s susceptibility to Aplysina Red Band Syndrome (ARBS), a polymicrobial disease causing tissue necrosis, correlates with reduced alkaloid production and shifts in its symbiotic microbiome (e.g., loss of Synechococcus spongiarum) [5] [6]. This highlights the interplay between host taxonomy, microbial symbionts, and metabolite biosynthesis [4] [7].
Bromotyrosine alkaloids are categorized into six structural classes based on biosynthetic modifications:
Table 2: Structural Classes of Bromotyrosine Alkaloids with Key Examples
Class | Core Features | Example Compounds | Bioactivity |
---|---|---|---|
Spirocyclohexadienylisoxazolines | Spiroisoxazoline ring from arene oxide pathway | Aplysinamisine III, Aerophobin-2 | Cytotoxic, Antifouling |
Bastadins | Macrocyclic tetramers via biaryl coupling | Bastadin-5 | Ryanodine receptor modulation |
Psammaplins | Disulfide-linked dimers with oxime groups | Psammaplysene D | HDAC inhibition |
Simple derivatives | Single tyrosine unit with minimal modification | Dibromotyrosine | Antimicrobial |
Aplysinamisine III exemplifies spiroisoxazoline bromotyrosine alkaloids with notable bioactivities. Structurally, it shares a spirocyclohexadienylisoxazoline core with fistularin-3 and aerophobin-2, enabling nucleophilic interactions critical for biological function [1] [8]. Research indicates moderate cytotoxicity against human cancer cell lines (e.g., KB oral carcinoma), likely through apoptosis induction or DNA intercalation [3] [9]. Ecologically, aplysinamisine III deters fouling organisms and fish predation—demonstrated in assays with reef fish (Acanthurus triostegus)—by inhibiting acetylcholinesterase (AChE), a mechanism analogous to psammaplysene D (IC₅₀ = 1.3 μM) [3] [10]. Temporal studies of Aplysina sponges reveal elevated summer concentrations in the ectosome (outer layer), suggesting thermo-regulated biosynthesis or UV-protective roles [9]. Integrated omics approaches (e.g., metabolomics-microbiome correlations) highlight its potential in drug discovery pipelines for neurodegenerative diseases and oncology [4] [9].
Table 3: Documented Bioactivities of Aplysinamisine III and Analogues
Bioactivity Type | Experimental Model | Key Findings | Reference Compound |
---|---|---|---|
Cytotoxicity | KB cancer cell line | Moderate antiproliferative effects | Psammaplysene D (IC₅₀: 0.7 μM) |
Acetylcholinesterase Inhibition | Poecilia reticulata (guppy) | Disrupted motor function at 10 µM | Psammaplysene D (IC₅₀: 1.3 μM) |
Antifouling | Field assays on marine panels | Reduced biofilm formation by 40–60% | Fistularin-3 |
Complete Compound List: Aplysinamisine III, Aerophobin-2, Isofistularin-3, Psammaplysene D, Bastadin-5, Dibromotyrosine, Bastadin-1, Pseudoceratinazole A.
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: